Fosinopril-d5-Natriumsalz

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Fosinopril-d5 Sodium Salt is a deuterated form of fosinopril sodium, a phosphinic acid-containing angiotensin-converting enzyme inhibitor. This compound is primarily used as an analytical standard and research tool for investigations related to fosinopril sodium metabolism, pharmacokinetics, and pharmacodynamics .

Wissenschaftliche Forschungsanwendungen

Fosinopril-d5 Sodium Salt is widely used in scientific research, particularly in the fields of:

Chemistry: As an analytical standard for studying the metabolism and pharmacokinetics of fosinopril sodium.

Biology: In research related to enzyme inhibition and the renin-angiotensin-aldosterone system.

Medicine: For investigating the therapeutic effects and mechanisms of action of angiotensin-converting enzyme inhibitors.

Industry: In the development and quality control of pharmaceutical formulations containing fosinopril sodium

Biochemische Analyse

Biochemical Properties

Fosinopril-d5 Sodium Salt plays a significant role in biochemical reactions by inhibiting the activity of the angiotensin-converting enzyme (ACE). This enzyme is responsible for the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. By inhibiting ACE, Fosinopril-d5 Sodium Salt reduces the levels of angiotensin II, leading to vasodilation and decreased blood pressure. The compound interacts with ACE through a binding interaction that inhibits the enzyme’s activity, thereby preventing the conversion of angiotensin I to angiotensin II .

Cellular Effects

Fosinopril-d5 Sodium Salt affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, particularly those involved in the renin-angiotensin-aldosterone system (RAAS). By inhibiting ACE, Fosinopril-d5 Sodium Salt reduces the production of angiotensin II, which in turn decreases the activation of angiotensin II receptors on cell surfaces. This leads to reduced cell proliferation, decreased production of pro-inflammatory cytokines, and altered gene expression related to blood pressure regulation .

Molecular Mechanism

The molecular mechanism of Fosinopril-d5 Sodium Salt involves its conversion to its active metabolite, fosinoprilat, after administration. Fosinoprilat binds to the active site of ACE, inhibiting its activity. This inhibition prevents the conversion of angiotensin I to angiotensin II, thereby reducing the levels of angiotensin II in the bloodstream. The reduction in angiotensin II levels leads to vasodilation, decreased blood pressure, and reduced workload on the heart .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Fosinopril-d5 Sodium Salt change over time due to its stability and degradation. The compound is stable under standard laboratory conditions, but it may degrade over extended periods or under extreme conditions. Long-term studies have shown that Fosinopril-d5 Sodium Salt maintains its inhibitory effects on ACE activity, leading to sustained reductions in angiotensin II levels and consistent blood pressure-lowering effects .

Dosage Effects in Animal Models

The effects of Fosinopril-d5 Sodium Salt vary with different dosages in animal models. At lower doses, the compound effectively inhibits ACE activity and reduces blood pressure without significant adverse effects. At higher doses, Fosinopril-d5 Sodium Salt may cause toxic effects, including hypotension, renal impairment, and electrolyte imbalances. These threshold effects highlight the importance of careful dosage optimization in experimental studies .

Metabolic Pathways

Fosinopril-d5 Sodium Salt is involved in metabolic pathways related to the renin-angiotensin-aldosterone system (RAAS). After administration, the compound is rapidly hydrolyzed to its active metabolite, fosinoprilat. Fosinoprilat inhibits ACE, reducing the conversion of angiotensin I to angiotensin II. This inhibition affects metabolic flux and metabolite levels within the RAAS pathway, leading to decreased blood pressure and reduced cardiovascular risk .

Transport and Distribution

Fosinopril-d5 Sodium Salt is transported and distributed within cells and tissues through various mechanisms. The compound is absorbed into the bloodstream and distributed to target tissues, where it exerts its inhibitory effects on ACE. Transporters and binding proteins may facilitate the uptake and localization of Fosinopril-d5 Sodium Salt within specific cellular compartments, enhancing its therapeutic efficacy .

Subcellular Localization

The subcellular localization of Fosinopril-d5 Sodium Salt is primarily within the endoplasmic reticulum and cell membrane, where ACE is predominantly located. The compound’s activity is influenced by its localization, as it needs to be in proximity to ACE to exert its inhibitory effects. Post-translational modifications and targeting signals may direct Fosinopril-d5 Sodium Salt to specific compartments, ensuring its effective interaction with ACE .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Fosinopril-d5 Sodium Salt involves the incorporation of deuterium atoms into the fosinopril sodium molecule. The process typically starts with the synthesis of deuterated intermediates, followed by their conversion into the final product. The reaction conditions often involve the use of deuterated reagents and solvents to ensure the incorporation of deuterium atoms at specific positions in the molecule .

Industrial Production Methods: Industrial production of Fosinopril-d5 Sodium Salt follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The use of advanced chromatographic techniques is common to separate and purify the desired compound from by-products and impurities .

Analyse Chemischer Reaktionen

Types of Reactions: Fosinopril-d5 Sodium Salt undergoes various chemical reactions, including hydrolysis, oxidation, and substitution. The hydrolysis reaction is particularly significant as it converts the prodrug into its active form, fosinoprilat .

Common Reagents and Conditions:

Hydrolysis: This reaction typically occurs in the presence of water and esterases, converting Fosinopril-d5 Sodium Salt into fosinoprilat.

Oxidation: Oxidizing agents such as hydrogen peroxide can be used to oxidize the compound, although this is less common in practical applications.

Substitution: Nucleophilic substitution reactions can occur under basic conditions, where nucleophiles replace specific groups in the molecule.

Major Products: The primary product of hydrolysis is fosinoprilat, the active form of the drug. Other reactions may yield various oxidized or substituted derivatives, depending on the reagents and conditions used .

Wirkmechanismus

Fosinopril-d5 Sodium Salt, like its non-deuterated counterpart, is hydrolyzed by esterases to form fosinoprilat. Fosinoprilat is a specific competitive inhibitor of angiotensin-converting enzyme, which catalyzes the conversion of angiotensin I to angiotensin II. By inhibiting this enzyme, fosinoprilat reduces the levels of angiotensin II, leading to decreased vasopressor activity and aldosterone secretion. This results in lowered blood pressure and reduced strain on the heart .

Vergleich Mit ähnlichen Verbindungen

Fosinopril Sodium: The non-deuterated form of Fosinopril-d5 Sodium Salt, used for similar therapeutic purposes.

Lisinopril: Another angiotensin-converting enzyme inhibitor, commonly used to treat hypertension and heart failure.

Amlodipine: A calcium channel blocker used for treating high blood pressure and angina.

Uniqueness: Fosinopril-d5 Sodium Salt is unique due to the presence of deuterium atoms, which provide distinct advantages in research applications. The deuterium atoms can help in tracing the metabolic pathways and understanding the pharmacokinetics of the compound more accurately compared to its non-deuterated counterpart .

Eigenschaften

CAS-Nummer |

1217513-43-3 |

|---|---|

Molekularformel |

C30H45NNaO7P |

Molekulargewicht |

590.684 |

IUPAC-Name |

sodium;(2S,4S)-4-cyclohexyl-1-[2-[(2-methyl-1-propanoyloxypropoxy)-[4-(2,3,4,5,6-pentadeuteriophenyl)butyl]phosphoryl]acetyl]pyrrolidine-2-carboxylate |

InChI |

InChI=1S/C30H46NO7P.Na/c1-4-28(33)37-30(22(2)3)38-39(36,18-12-11-15-23-13-7-5-8-14-23)21-27(32)31-20-25(19-26(31)29(34)35)24-16-9-6-10-17-24;/h5,7-8,13-14,22,24-26,30H,4,6,9-12,15-21H2,1-3H3,(H,34,35);/q;+1/p-1/t25-,26+,30?,39?;/m1./s1/i5D,7D,8D,13D,14D; |

InChI-Schlüssel |

TVTJZMHAIQQZTL-JAFRFSFDSA-M |

SMILES |

CCC(=O)OC(C(C)C)OP(=O)(CCCCC1=CC=CC=C1)CC(=O)N2CC(CC2C(=O)[O-])C3CCCCC3.[Na+] |

Synonyme |

(4S)-4-Cyclohexyl-1-[[(R)-[(1S)-2-methyl-1-(1-oxopropoxy)propoxy](4-(phenyl-d5)butyl)phosphinyl]acetyl]-L-proline Sodium Salt; Acecor-d5; Eosinopril-d5; Monopril-d5; SQ 28555-d5; Secorvas-d5; Staril-d5; _x000B_ |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

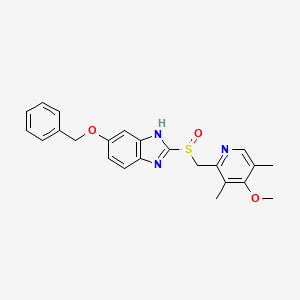

![5-Benzyloxy-2-{[(3,5-dimethyl-4-methoxy-2-pyridinyl)methyl]thio}-1-benzimidazole](/img/structure/B562325.png)

![6-Bromo-1,2,3,4-tetrachlorodibenzo[b,d]furan](/img/structure/B562334.png)